molecular formula C12H10N2O B1400661 3-Phenylpyridine-4-carboxamide CAS No. 1414965-07-3

3-Phenylpyridine-4-carboxamide

Cat. No. B1400661
CAS RN: 1414965-07-3
M. Wt: 198.22 g/mol
InChI Key: RGZQKXROMUCPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylpyridine-4-carboxamide (3-PP-4-CA) is a nitrogen-containing heterocyclic compound which has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of research areas, such as synthetic organic chemistry, biochemistry, and pharmacology. 3-PP-4-CA has been studied for its potential to act as a drug, a catalyst, and a reagent in various chemical reactions.

Scientific Research Applications

Discovery and Clinical Applications

  • Met Kinase Inhibitors : A study described the identification of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds demonstrated tumor stasis in models of human gastric carcinoma following oral administration, with one compound advancing into phase I clinical trials due to its favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).

Chemical Synthesis and Modification

  • Cobalt-catalyzed Coupling : A process was developed for ortho-alkylating aromatic carboxamides and 2-phenylpyridine derivatives with Grignard reagents, using a cobalt catalyst. This method operates under ambient conditions and demonstrates selective mono- or dialkylation based on the substrate used, highlighting its utility in synthesizing modified 3-Phenylpyridine-4-carboxamide derivatives (Chen et al., 2011).

Biological Effects and Mechanisms

  • DNA Targeting Small Molecules : A study explored the effects of novel 9‐aminoacridine carboxamides on various DNA structures, including their ability to intercalate DNA and influence antiproliferative activity in cancer cell lines. These findings suggest that carboxamide derivatives, potentially including those related to 3-Phenylpyridine-4-carboxamide, could serve as bases for antitumor agents (Howell et al., 2012).

Sensor Development

  • Chromium(III) Ion Detection : A Cr3+ ion-selective electrode was developed using 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (APC) as a carrier. This sensor showed high selectivity and sensitivity for Cr3+ ions, demonstrating the potential utility of carboxamide derivatives in environmental monitoring and biological sample analysis (Zamani et al., 2009).

properties

IUPAC Name

3-phenylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-12(15)10-6-7-14-8-11(10)9-4-2-1-3-5-9/h1-8H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZQKXROMUCPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylpyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
3-Phenylpyridine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
3-Phenylpyridine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
3-Phenylpyridine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
3-Phenylpyridine-4-carboxamide
Reactant of Route 6
3-Phenylpyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.